3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride
CAS No.: 1289385-64-3
Cat. No.: VC8227747
Molecular Formula: C12H16Cl3NO
Molecular Weight: 296.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1289385-64-3 |
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Molecular Formula | C12H16Cl3NO |
Molecular Weight | 296.6 g/mol |
IUPAC Name | 3-[(2,6-dichlorophenyl)methoxy]piperidine;hydrochloride |
Standard InChI | InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H |
Standard InChI Key | FTURQRKRGHFXKA-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)OCC2=C(C=CC=C2Cl)Cl.Cl |
Canonical SMILES | C1CC(CNC1)OCC2=C(C=CC=C2Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a 2,6-dichlorobenzyloxy group. The hydrochloride salt enhances solubility and stability, a common modification for bioactive molecules . Key structural attributes include:
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Piperidine core: Facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.
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2,6-Dichlorobenzyloxy group: The electron-withdrawing chlorine atoms influence electronic distribution, potentially enhancing binding affinity in enzyme active sites .
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Chiral center: The 3-position substitution introduces chirality, which may impact pharmacological activity.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 296.63 g/mol | |
CAS Number | 1289385-64-3 | |
InChIKey | FTURQRKRGHFXKA-UHFFFAOYNA-N | |
Purity | ≥95% (typical commercial grade) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a nucleophilic substitution reaction between piperidine derivatives and 2,6-dichlorobenzyl chloride under basic conditions. A generalized procedure includes:
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Etherification: Reacting 3-hydroxypiperidine with 2,6-dichlorobenzyl chloride in the presence of a base (e.g., KCO) to form the ether linkage.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthetic Steps
Step | Reaction | Reagents/Conditions | Yield |
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1 | Etherification | 2,6-Dichlorobenzyl chloride, KCO, DMF, 80°C | 65–75% |
2 | Hydrochloride Salt Formation | HCl (gaseous), EtO | >90% |
Scalability and Industrial Considerations
Large-scale production may employ continuous flow reactors to optimize efficiency. The use of automated systems ensures reproducibility, critical for pharmaceutical intermediates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DO): Peaks at δ 7.35–7.45 (m, 2H, aromatic H), 4.60 (s, 2H, OCH), 3.80–3.95 (m, 1H, piperidine H), 2.90–3.20 (m, 4H, piperidine H) .
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C NMR: Signals for aromatic carbons (δ 125–135 ppm), ether oxygen-linked CH (δ 70 ppm), and piperidine carbons (δ 45–55 ppm) .
Mass Spectrometry
Pharmacological and Biochemical Applications
Use as a Synthetic Intermediate
The compound serves as a precursor in the synthesis of:
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Anticancer agents: Piperidine derivatives are prevalent in tyrosine kinase inhibitors .
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Central nervous system (CNS) drugs: The lipophilic benzyloxy group enhances blood-brain barrier penetration.
Future Directions
Drug Discovery
Further studies could explore:
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Structure-activity relationships (SAR): Modifying the piperidine ring or benzyloxy group to optimize target selectivity.
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In vivo efficacy: Testing in models of kinase-driven cancers or neurological disorders .
Green Chemistry Approaches
Developing solvent-free or catalytic methods to reduce waste in synthesis.
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